1-Bromobutane-2,3-dione

Catalog No.
S682653
CAS No.
5308-51-0
M.F
C4H5BrO2
M. Wt
164.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromobutane-2,3-dione

CAS Number

5308-51-0

Product Name

1-Bromobutane-2,3-dione

IUPAC Name

1-bromobutane-2,3-dione

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C4H5BrO2/c1-3(6)4(7)2-5/h2H2,1H3

InChI Key

HOJZUQSKSVMXON-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)CBr

Canonical SMILES

CC(=O)C(=O)CBr

The exact mass of the compound 1-Bromobutane-2,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromobutane-2,3-dione is a specialized organic building block featuring two distinct reactive motifs within a compact four-carbon skeleton: a vicinal diketone and a primary α-bromoketone. This structure confers a dual electrophilic nature, with the bromine-bearing carbon acting as a potent site for nucleophilic substitution (SN2) reactions, while the two adjacent carbonyl carbons also serve as electrophilic centers. This arrangement makes it a key precursor for constructing complex molecular architectures, particularly in heterocyclic chemistry.

Substituting 1-Bromobutane-2,3-dione with simpler, more common analogs like 2,3-butanedione (diacetyl) or 3-bromo-2-butanone fundamentally alters reaction outcomes. 2,3-butanedione lacks the highly reactive α-bromo electrophilic site, which is often the intended initiation point for sequential reactions. Conversely, α-bromomonoketones like 3-bromo-2-butanone possess the C-Br bond but lack the second adjacent carbonyl group, making them unsuitable for cyclocondensation reactions that require two vicinal carbonyl electrophiles for ring formation. The precise combination and spatial relationship of the bromine atom and the two carbonyl groups in 1-bromobutane-2,3-dione enables specific, multi-step reaction sequences from a single, purified precursor that cannot be replicated by these simpler substitutes.

Precursor Suitability: Enabling Regioselective Synthesis Pathways Not Possible with Symmetric Diketones

The primary value of 1-bromobutane-2,3-dione over its unbrominated analog, 2,3-butanedione, is its ability to direct the course of complex reactions. In syntheses involving multi-nucleophilic reagents, the reaction is initiated by the nucleophilic displacement of the bromide atom from the highly electrophilic methylene carbon. This initial, predictable SN2 reaction at the C1 position pre-organizes the intermediates for subsequent cyclization steps involving the carbonyl groups. This intrinsic regioselectivity, dictated by the C-Br bond, is absent in a symmetric diketone like 2,3-butanedione, which would lead to mixtures of products or different reaction pathways entirely.

Evidence DimensionInitial Reaction Site Control
Target Compound DataReaction initiates predictably at the bromine-bearing methylene carbon (the most electrophilic site).
Comparator Or Baseline2,3-Butanedione: Lacks a primary, highly activated electrophilic site, leading to potential ambiguity in reactions with complex nucleophiles.
Quantified DifferenceQualitative difference in reaction control, enabling specific regioisomers.
ConditionsReaction with multi-center nucleophiles, such as N-substituted thioureas, in heterocyclic synthesis.

For syntheses requiring high regiochemical control to avoid costly isomer separation, this compound provides a structurally-enforced reaction pathway.

Processability: Accelerated SN2 Reaction Rates Due to Carbonyl Activation

The reactivity of the C-Br bond in 1-bromobutane-2,3-dione is significantly enhanced compared to simple alkyl bromides like 1-bromobutane. The presence of the adjacent C2 carbonyl group stabilizes the transition state of an SN2 reaction, lowering the activation energy and dramatically increasing the reaction rate. This means that reactions involving nucleophilic displacement of the bromide can often be run under milder conditions or for shorter durations, improving process efficiency and throughput compared to using an alkyl halide that lacks this activating feature.

Evidence DimensionSN2 Reaction Rate
Target Compound DataHigh reactivity due to stabilization of the SN2 transition state by the adjacent carbonyl group.
Comparator Or BaselinePrimary aliphatic halides (e.g., 1-bromobutane): Exhibit standard SN2 reactivity without electronic activation.
Quantified DifferenceQualitatively much greater reaction rates for α-halogenated carbonyls compared to corresponding simple alkyl halides.
ConditionsNucleophilic substitution (SN2) reactions.

This intrinsic reactivity translates to faster synthesis, potentially lower energy costs, and cleaner reactions, which are key considerations in process development and scale-up.

Precursor Suitability: Avoids In-Situ Bromination Hazards and Process Variability

A potential alternative to procuring 1-bromobutane-2,3-dione is the in-situ or separate-step bromination of 2,3-butanedione. However, this approach introduces significant process challenges. Common brominating agents like N-bromosuccinimide (NBS) or liquid bromine require careful handling and reaction control to ensure selective mono-bromination and prevent the formation of di-brominated and other side products. Procuring purified 1-bromobutane-2,3-dione eliminates the need to handle these hazardous reagents and removes the process development, optimization, and purification steps associated with the bromination reaction, ensuring higher reproducibility batch-to-batch.

Evidence DimensionProcess Complexity and Safety
Target Compound DataA purified, ready-to-use reagent with defined specifications.
Comparator Or BaselineIn-situ bromination of 2,3-butanedione: Requires handling of hazardous brominating agents (e.g., NBS, Br2), reaction optimization to control selectivity, and purification of the resulting product.
Quantified DifferenceReduces process steps from (at least) two (bromination + reaction) to one (reaction), while eliminating the handling of a hazardous brominating agent.
ConditionsIndustrial or laboratory synthesis workflow.

For buyers prioritizing process safety, simplicity, and reproducibility, procuring the final brominated compound is more efficient and reliable than developing an in-house bromination protocol.

Regioselective Precursor for Substituted Heterocycles

Where the synthesis of a specific isomer of a substituted thiazole, imidazole, or quinoxaline is required. The compound's defined structure directs the initial bond formation to the C1 position, guiding subsequent cyclization and minimizing the formation of unwanted regioisomers that would result from a symmetric precursor like 2,3-butanedione.

Streamlined, High-Throughput Synthesis Campaigns

In laboratory workflows where reaction time and process simplicity are critical. The enhanced reactivity of the α-bromo group allows for faster conversions under milder conditions, while using a pre-made, purified building block avoids the time and labor costs associated with in-house precursor synthesis and purification.

Development of Covalent Chemical Probes and Inhibitors

As a starting scaffold for designing targeted covalent inhibitors. The highly reactive α-bromoketone moiety can serve as a 'warhead' to form a covalent bond with a nucleophilic residue (e.g., cysteine) in a protein active site, a common strategy in drug discovery.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Bromo-2,3-butanedione

Dates

Last modified: 08-15-2023

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